molecular formula C8H6BrClO4S B1378086 3-Bromo-5-(chlorosulfonyl)-4-methylbenzoic acid CAS No. 1394042-66-0

3-Bromo-5-(chlorosulfonyl)-4-methylbenzoic acid

Cat. No. B1378086
CAS RN: 1394042-66-0
M. Wt: 313.55 g/mol
InChI Key: NGBQETUSWJJHBQ-UHFFFAOYSA-N
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Description

3-Bromo-5-(chlorosulfonyl)-4-methylbenzoic acid, also known as 3-Bromo-5-chlorosulfonyl-4-methylbenzoic acid or 3-BrCS-4-MeBz, is a versatile chemical compound with a wide range of applications in scientific research. It is a member of the benzoic acid family and is an important intermediate in the synthesis of a variety of compounds. 3-BrCS-4-MeBz is used in a variety of fields, including organic synthesis, medicinal chemistry, and biochemistry. Its unique properties make it an ideal reagent for a variety of laboratory experiments.

Scientific Research Applications

Synthesis of Complex Molecules

  • A study demonstrated the synthesis of novel sulfamoylbenzoates with potential antifungal properties against Malassezia furfur, indicating the utility of bromobenzoic acid derivatives in developing treatments for skin diseases like seborrheic dermatitis. These compounds were synthesized from 3-amino-5-bromobenzoic acid, showcasing the importance of halogenated benzoic acids in pharmaceutical research (Trifonov et al., 2020).

Antimicrobial Activity

  • Research on bifunctional sulfonamide-amide derivatives, synthesized from 4-methyl benzoic acid and chlorosulfonic acid, showed significant in vitro antibacterial and antifungal activities. This illustrates the compound's role in developing new antimicrobial agents, highlighting its importance in addressing drug-resistant bacterial and fungal infections (Abbavaram & Reddyvari, 2013).

Organic Synthesis Methodologies

  • The compound's utility extends to organic synthesis methodologies, where it serves as a precursor in synthesizing complex molecular structures. For example, research involving the direct conversion of an ortho-allylphenol to a chlorosulfonyl-3-methyl-1,2-benzoxathiin 2,2-dioxide showcases innovative approaches to synthesizing sulfur-containing heterocycles, which are valuable in various chemical industries (Qaisi et al., 2004).

Structural and Electrostatic Analysis

  • Studies involving crystallographic and electronic structure analyses of benzoic acid derivatives, including halogenated variants, provide insight into the molecular interactions and properties that dictate their behavior in different phases. Such research aids in understanding the solubility, stability, and reactivity of these compounds, which is crucial for their application in drug formulation and material science (Pramanik et al., 2019).

properties

IUPAC Name

3-bromo-5-chlorosulfonyl-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO4S/c1-4-6(9)2-5(8(11)12)3-7(4)15(10,13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBQETUSWJJHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C(=O)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(chlorosulfonyl)-4-methylbenzoic acid

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